molecular formula C7H10O4 B13844880 1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid

1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13844880
M. Wt: 158.15 g/mol
InChI Key: GFIVXRIHYQOZOM-UHFFFAOYSA-N
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Description

1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired cyclobutane ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclobutane ring can be reduced to form an alcohol.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can influence the compound’s biological activity and its role in metabolic pathways.

Comparison with Similar Compounds

1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclobutane derivatives: These compounds share the cyclobutane ring structure but differ in their substituents.

    Hydroxyethyl-substituted compounds: These compounds have a hydroxyethyl group but may have different core structures.

    Carboxylic acids: These compounds contain a carboxylic acid group but may have different ring systems or substituents. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

1-(1-hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-4(8)7(6(10)11)2-5(9)3-7/h4,8H,2-3H2,1H3,(H,10,11)

InChI Key

GFIVXRIHYQOZOM-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC(=O)C1)C(=O)O)O

Origin of Product

United States

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